molecular formula C17H20N4O7 B12105591 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

Cat. No.: B12105591
M. Wt: 392.4 g/mol
InChI Key: VZJOBHXJPRQCGO-UHFFFAOYSA-N
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Description

4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid: 4-Nitrophenylcarbamoylpyrrolidin-2-one , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-nitrobenzoyl chloride with pyrrolidin-2-one, followed by amidation to form the carbamoyl group. The final step includes the introduction of the oxobutanoic acid moiety. Detailed reaction conditions and reagents are essential for achieving high yields.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions, purification, and isolation techniques ensures cost-effective production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group in the phenyl ring can undergo reduction to an amino group, leading to diverse reactivity.

    Substitution: The carbamoyl group is susceptible to nucleophilic substitution reactions.

    Amidation: Formation of the carbamoyl group involves amidation reactions.

Common Reagents::

    4-Nitrobenzoyl chloride: Used for the initial condensation step.

    Pyrrolidin-2-one: Reacts with the benzoyl chloride to form the pyrrolidinone ring.

    Various reducing agents: Required for nitro group reduction.

Major Products:: The primary product is the titled compound itself, which possesses unique pharmacophoric features.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel molecules due to its indole scaffold.

    Functional Groups: Its diverse functional groups make it valuable for medicinal chemistry.

Biology and Medicine:: Industry::

    Pharmaceuticals: The compound’s unique structure may inspire drug development.

    Agrochemicals: Indole derivatives find applications in plant protection products.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid stands out for its specific structure, similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs[1,3].

Properties

Molecular Formula

C17H20N4O7

Molecular Weight

392.4 g/mol

IUPAC Name

4-[[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)

InChI Key

VZJOBHXJPRQCGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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